molecular formula C2H5NO B1284221 Acetamide-d5 CAS No. 33675-83-1

Acetamide-d5

Cat. No.: B1284221
CAS No.: 33675-83-1
M. Wt: 64.1 g/mol
InChI Key: DLFVBJFMPXGRIB-OMNVKBNWSA-N
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Description

Acetamide-d5: is a deuterated form of acetamide, where five hydrogen atoms are replaced by deuterium atoms. Its chemical formula is CD3COND2, and it is commonly used as a stable isotope-labeled compound in various scientific research applications .

Biochemical Analysis

Biochemical Properties

Acetamide-d5 plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including acylamidase, which catalyzes the deamidation of acetamide to produce ammonia and acetic acid . This interaction is crucial for the differentiation of Gram-negative bacteria, such as Pseudomonas aeruginosa, based on their ability to utilize acetamide as a carbon source . The enzymatic action of acylamidase on this compound results in the release of ammonia, which increases the alkalinity of the medium, indicating a positive test for acetamide utilization .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the utilization of this compound as a carbon source can lead to changes in metabolic flux and the production of secondary metabolites . This compound has been shown to affect the expression of genes involved in nitrogen metabolism, leading to alterations in cellular function and growth . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound is primarily metabolized by acylamidase, which catalyzes the deamidation reaction . This enzyme binds to this compound and facilitates the cleavage of the amide bond, resulting in the formation of ammonia and acetic acid . The increased alkalinity due to ammonia release serves as a signal for the presence of this compound, which can be detected using pH indicators . Additionally, this compound may interact with other biomolecules, influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to high temperatures or acidic environments can lead to its degradation . Over time, the degradation products of this compound may accumulate, potentially affecting the results of biochemical assays . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be used to study its metabolic and biochemical effects without significant toxicity . At high doses, this compound may exhibit toxic effects, including liver damage and alterations in metabolic pathways . Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with acylamidase . This enzyme catalyzes the deamidation of this compound, leading to the production of ammonia and acetic acid . The ammonia produced can be further metabolized through nitrogen assimilation pathways, contributing to the overall nitrogen balance in the cell . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in carbon and nitrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and be taken up by specific transporters . Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the cytoplasm, where it interacts with enzymes involved in metabolic processes . Additionally, this compound may be targeted to other subcellular structures, such as the nucleus or mitochondria, depending on the presence of specific targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamide-d5 can be synthesized through the deuteration of acetamide. One common method involves the reaction of acetamide with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under mild conditions, such as room temperature, to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes often use deuterium gas (D2) and a suitable catalyst to achieve high yields of the deuterated product. The reaction conditions are carefully controlled to optimize the deuterium incorporation and minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions: Acetamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Chemistry

Stable Isotope Labeling:
Acetamide-d5 is primarily used as a stable isotope-labeled internal standard in quantitative mass spectrometry. Its deuterated nature allows for accurate quantification of metabolites and other compounds by compensating for matrix effects and ion suppression in complex biological samples. For instance, it has been employed in studies quantifying tryptophan catabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) .

Case Study: Tryptophan Metabolism Analysis
In a study validating a methodology for quantifying tryptophan metabolites, this compound served as an internal standard. The research demonstrated the method's effectiveness across various physiological matrices (serum, urine, intestinal contents, and liver) . The use of this compound facilitated the detection of low concentrations of metabolites with high accuracy.

Pharmacological Research

Drug Development:
Acetamide derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities. Research has shown that certain acetamide derivatives exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria . this compound can be utilized in the synthesis of these derivatives to study structure-activity relationships (SAR) more effectively.

Case Study: Anticancer Activity
One study focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that some compounds demonstrated significant cytotoxicity against breast cancer cell lines . The incorporation of this compound in these studies aids in understanding the mechanism of action and enhancing the efficacy of potential drug candidates.

Biochemical Studies

Metabolic Pathway Exploration:
this compound is useful in metabolic studies where tracking metabolic pathways is crucial. Its deuterated form allows researchers to trace the compound through various biochemical processes without interfering with the natural isotopic composition of the biological samples.

Case Study: Antioxidant Activity Assessment
Research on acetamide derivatives indicated their potential antioxidant activities. By using this compound as a reference compound, researchers could assess the efficacy of new derivatives in scavenging free radicals and reducing oxidative stress . This application is particularly relevant in developing therapeutics for diseases linked to oxidative damage.

Chemical Synthesis

Synthesis of Novel Compounds:
this compound can be used as a starting material in chemical syntheses aimed at creating new compounds with desired biological activities. Its unique isotopic labeling provides insights into reaction mechanisms and product formation pathways.

Comparison with Similar Compounds

Uniqueness of Acetamide-d5: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for precise tracing and analysis of chemical and biological processes, making it a valuable tool in various fields of study .

Biological Activity

Acetamide-d5, a deuterated derivative of acetamide, is a compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C2H5D5NO) is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can influence its pharmacokinetic properties, making it a valuable tool in biological studies, particularly in tracing metabolic pathways and understanding drug interactions.

1. Antimicrobial Activity

Research has indicated that acetamides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that novel acetamide derivatives showed potent antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were notably lower than those of traditional antibiotics like chloramphenicol, indicating a promising alternative for antimicrobial therapy .

CompoundMIC (μg/mL)Bacterial Strain
This compound<5E. coli
This compound<10S. aureus

2. Anticancer Potential

Acetamides have been explored for their anticancer activities. A study on various acetamide derivatives showed effectiveness against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of acetamides as chemotherapeutic agents .

Cell LineIC50 (μM)Mechanism
MCF-715Apoptosis
A54920Cell Cycle Arrest

3. Neuroprotective Effects

The neuroprotective effects of acetamides have also been noted in several studies. This compound has shown potential in mitigating oxidative stress-induced neuronal damage, suggesting its utility in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside conventional antibiotics against biofilm-forming bacteria. The results indicated that this compound significantly reduced biofilm formation by up to 85% compared to standard treatments, showcasing its potential as an effective antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In vitro studies involving this compound demonstrated its ability to inhibit cancer cell proliferation effectively. The compound was subjected to MTT assays across multiple cancer cell lines, revealing a dose-dependent response with IC50 values indicative of significant anticancer activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in cancer metabolism and bacterial resistance mechanisms, further supporting its therapeutic potential .

Properties

IUPAC Name

N,N,2,2,2-pentadeuterioacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i1D3/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFVBJFMPXGRIB-OMNVKBNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583752
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33675-83-1
Record name (~2~H_5_)Acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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